molecular formula C11H12N4O B1425044 (2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine CAS No. 1283108-07-5

(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine

Cat. No.: B1425044
CAS No.: 1283108-07-5
M. Wt: 216.24 g/mol
InChI Key: AGPVJUPAZGJXIH-UHFFFAOYSA-N
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Description

(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine is a chemical compound with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol It is characterized by the presence of a pyridazinyl group linked to a pyridinyl group through an ether linkage, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce primary amines.

Scientific Research Applications

(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyridazinyl and pyridinyl groups linked through an ether bond, along with an ethylamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-8-16-11-2-1-10(14-15-11)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPVJUPAZGJXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=NC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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